Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
The compound “Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzamido group, a thiadiazole ring, and an ethyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is known to be highly electronegative, which could have significant effects on the chemical properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the benzamido group, and the thiadiazole ring. These groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
α-Glucosidase Inhibitory Activity
Ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, a derivative of Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has been identified as a potent α-glucosidase inhibitor. This compound displayed significant inhibitory activity, which is relevant in the treatment of type 2 diabetes. It was more effective than acarbose, a reference drug, suggesting its potential as a non-sugar-based inhibitor for anti-diabetic drug discovery (Saeedi et al., 2020).
Cytotoxic Agents Against Cancer Cells
A derivative of this compound, specifically Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, demonstrated significant cytotoxic effects against SKOV-3 human tumor cell lines. This finding is crucial for cancer research, indicating the compound's potential as a cytotoxic agent for cancer treatment (Almasirad et al., 2016).
Antibacterial and Antiviral Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to this compound, showed promising antibacterial and antiviral activities. These compounds were particularly effective against tobacco mosaic virus and bacterial strains like Xanthomonas oryzae and Ralstonia solanacearum. This suggests their potential use in developing antiviral and antibacterial agents (Tang et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S2/c1-2-23-10(21)7-24-13-20-19-12(25-13)18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKLPPGRBAAVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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